molecular formula C12H9BrCl2N2O2S B8549177 N-(5-bromo-2-chloropyridin-3-yl)-2-chloro-6-methylbenzenesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-2-chloro-6-methylbenzenesulfonamide

Cat. No. B8549177
M. Wt: 396.1 g/mol
InChI Key: HXRPFZADRVWIAF-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

Prepared according to the methods described in reagent preparation 26 using 5-bromo-2-chloropyridin-3-amine and 2-chloro-6-methylbenzene-1-sulfonyl chloride in step 1. MS (EI) for C12H9BrCl2N2O2S: 393, 395, 397 (Br+Cl isotopes, MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[S:18](Cl)(=[O:20])=[O:19]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:9][S:18]([C:12]2[C:13]([CH3:17])=[CH:14][CH:15]=[CH:16][C:11]=2[Cl:10])(=[O:19])=[O:20])[C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C1=C(C=CC=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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